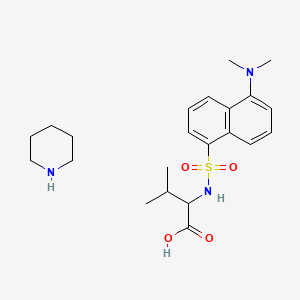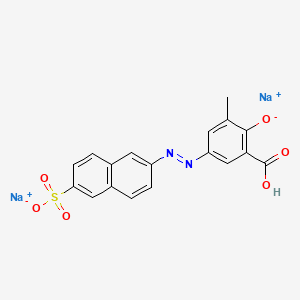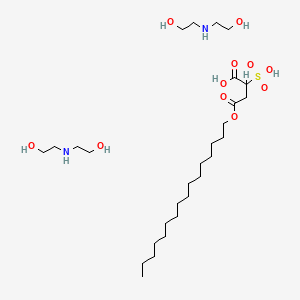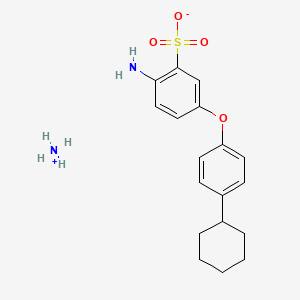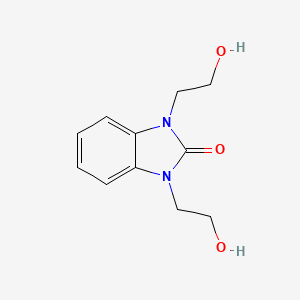![molecular formula C30H46O2 B12690208 2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] CAS No. 93893-79-9](/img/structure/B12690208.png)
2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(2-甲基丙叉基)双[6-(1,1-二甲基乙基)-4-(1-甲基乙基)苯酚]是一种以其抗氧化性能而闻名的合成有机化合物。它广泛应用于各种工业领域,用于防止材料氧化,从而延长其使用寿命。该化合物以其复杂的分子结构为特征,包括连接到酚类核心上的多个叔丁基和异丙基基团。
准备方法
合成路线和反应条件
2,2'-(2-甲基丙叉基)双[6-(1,1-二甲基乙基)-4-(1-甲基乙基)苯酚]的合成通常涉及酚类化合物的烷基化。一种常见的方法是用异丁醛在酸催化剂存在下与 2,6-二叔丁基苯酚反应。反应条件通常包括升高的温度和控制的 pH 值,以确保最佳产率和纯度。
工业生产方法
在工业环境中,该化合物的生产通过连续流反应器进行放大。这些反应器允许对反应参数(如温度、压力和反应物浓度)进行精确控制。使用先进的纯化技术(如蒸馏和结晶)确保最终产品满足各种应用所需的规格。
化学反应分析
反应类型
2,2'-(2-甲基丙叉基)双[6-(1,1-二甲基乙基)-4-(1-甲基乙基)苯酚]会经历几种类型的化学反应,包括:
氧化: 在特定条件下,酚类基团可以被氧化为醌。
还原: 该化合物可以被还原成其相应的氢醌衍生物。
取代: 亲电芳香取代反应可以在酚环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 溴或氯等试剂可用于卤化反应。
形成的主要产物
氧化: 醌衍生物。
还原: 氢醌衍生物。
取代: 卤代酚类化合物。
科学研究应用
2,2'-(2-甲基丙叉基)双[6-(1,1-二甲基乙基)-4-(1-甲基乙基)苯酚]在科学研究中具有广泛的应用:
化学: 用作聚合物和树脂中的稳定剂,以防止氧化降解。
生物学: 研究其在生物系统中的潜在抗氧化特性。
医学: 探讨其在预防氧化应激相关疾病中的作用。
工业: 用于生产橡胶、塑料和润滑油,以提高其耐久性和性能。
作用机制
2,2'-(2-甲基丙叉基)双[6-(1,1-二甲基乙基)-4-(1-甲基乙基)苯酚]的抗氧化特性主要归因于其从酚类基团捐赠氢原子的能力。这种捐赠中和了自由基,从而防止氧化损伤。该化合物与活性氧物种 (ROS) 和活性氮物种 (RNS) 等分子靶标相互作用,抑制其对细胞和材料的有害影响。
相似化合物的比较
类似化合物
苯酚,2,6-双(1,1-二甲基乙基): 以其抗氧化特性而闻名,但缺乏额外的异丙基基团。
苯酚,2,6-双(1,1-二甲基丙基): 类似的结构,但烷基基团不同,影响其反应性和应用。
独特性
2,2'-(2-甲基丙叉基)双[6-(1,1-二甲基乙基)-4-(1-甲基乙基)苯酚] 的独特性在于其叔丁基和异丙基基团的特定组合,这增强了其抗氧化特性,使其与类似物相比更适合更广泛的应用。
属性
CAS 编号 |
93893-79-9 |
|---|---|
分子式 |
C30H46O2 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C30H46O2/c1-17(2)20-13-22(27(31)24(15-20)29(7,8)9)26(19(5)6)23-14-21(18(3)4)16-25(28(23)32)30(10,11)12/h13-19,26,31-32H,1-12H3 |
InChI 键 |
YGLXHCPIKWCYEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



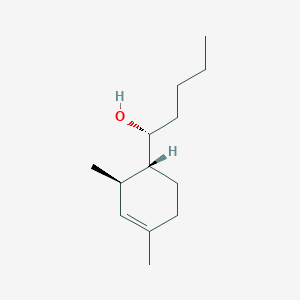
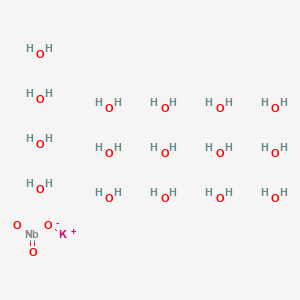

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

